
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate is an organic compound with the molecular formula C18H14N2O3. It is a yellow solid with a melting point of 132 to 135 °C . This compound is of interest due to its unique structure, which combines a quinoline moiety with a benzoate ester, making it a valuable subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinolin-8-ylcarbamoyl)benzoate can be achieved through several methods. One common approach involves the Ru-catalyzed C(sp2)-H bond arylation reaction. This method employs 3-methylbenzamide bearing 8-aminoquinoline as a directing group, with ethyl 4-bromobenzoate as a reactant . The reaction conditions typically include the use of [RuCl2(p-cymene)]2 as a precatalyst and (p-tol)3P as a ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like flash chromatography.
化学反应分析
Types of Reactions: Methyl 4-(quinolin-8-ylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with modified functional groups.
科学研究应用
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel quinoline derivatives.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 4-(quinolin-8-ylcarbamoyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to a range of biological effects, depending on the specific target and context .
相似化合物的比较
Methyl 4-bromobenzoate: A para-substituted aryl bromide used in organic synthesis.
Methyl 4-iodobenzoate: Similar to Methyl 4-bromobenzoate but with an iodine substituent, used in nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group, used in various coupling reactions.
Uniqueness: Methyl 4-(quinolin-8-ylcarbamoyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
methyl 4-(quinolin-8-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H14N2O3/c1-23-18(22)14-9-7-13(8-10-14)17(21)20-15-6-2-4-12-5-3-11-19-16(12)15/h2-11H,1H3,(H,20,21) |
InChI 键 |
WQIVVUSDITZJQS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)

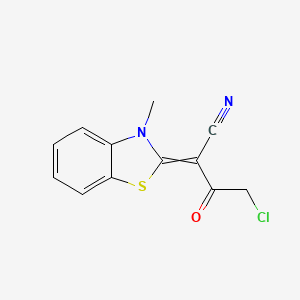
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
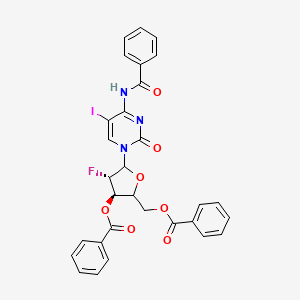
![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)
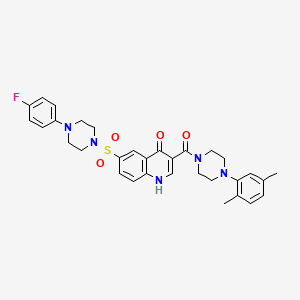
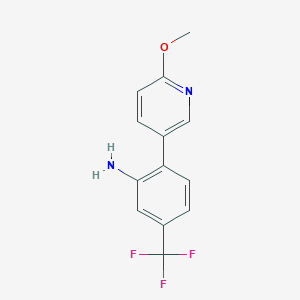
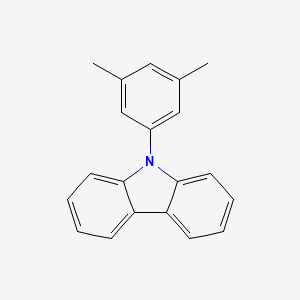
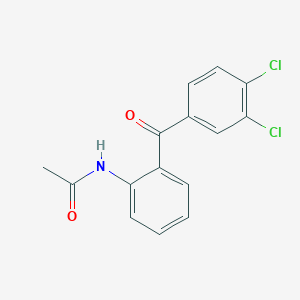
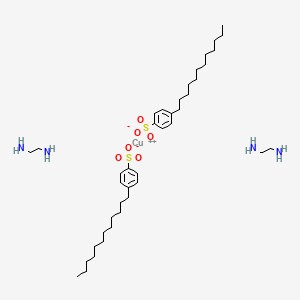
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
